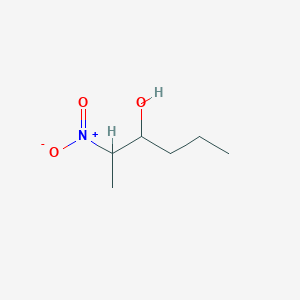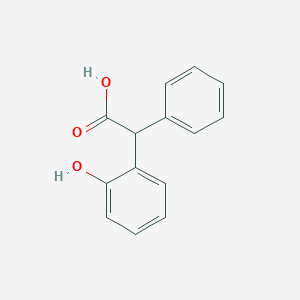![molecular formula C16H26O5 B13997013 1-Methoxy-4-[1-[2-(2-propoxyethoxy)ethoxy]ethoxy]benzene CAS No. 28583-53-1](/img/structure/B13997013.png)
1-Methoxy-4-[1-[2-(2-propoxyethoxy)ethoxy]ethoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-4-[1-[2-(2-propoxyethoxy)ethoxy]ethoxy]benzene is an organic compound belonging to the class of benzene derivatives. It is characterized by the presence of multiple ethoxy groups attached to the benzene ring, which imparts unique chemical properties to the molecule. This compound is of interest in various fields of scientific research due to its distinctive structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-[1-[2-(2-propoxyethoxy)ethoxy]ethoxy]benzene typically involves the reaction of 1-methoxy-4-hydroxybenzene with 1-bromo-2-(2-propoxyethoxy)ethane under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-methoxy-4-hydroxybenzene is replaced by the 1-[2-(2-propoxyethoxy)ethoxy]ethoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The use of continuous flow technology enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxy-4-[1-[2-(2-propoxyethoxy)ethoxy]ethoxy]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy or ethoxy groups are replaced by other substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-4-[1-[2-(2-propoxyethoxy)ethoxy]ethoxy]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized benzene derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in medicinal formulations.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Methoxy-4-[1-[2-(2-propoxyethoxy)ethoxy]ethoxy]benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of multiple ethoxy groups enhances its solubility and bioavailability, allowing it to effectively interact with biological systems. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-4-[1-[2-(2-propoxyethoxy)ethoxy]ethoxy]benzene can be compared with other similar compounds, such as:
1-Methoxy-4-[2-(2-methoxyethoxy)ethoxy]benzene: Similar structure but with different ethoxy group substitutions.
1-Ethoxy-4-methoxybenzene: Contains an ethoxy group instead of the propoxyethoxy group.
1,4-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene: Contains two ethoxy groups attached to the benzene ring.
The uniqueness of this compound lies in its specific arrangement of ethoxy groups, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
28583-53-1 |
|---|---|
Molekularformel |
C16H26O5 |
Molekulargewicht |
298.37 g/mol |
IUPAC-Name |
1-methoxy-4-[1-[2-(2-propoxyethoxy)ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C16H26O5/c1-4-9-18-10-11-19-12-13-20-14(2)21-16-7-5-15(17-3)6-8-16/h5-8,14H,4,9-13H2,1-3H3 |
InChI-Schlüssel |
YWNGHRAKKZMWKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOCCOCCOC(C)OC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


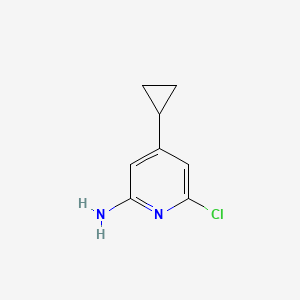
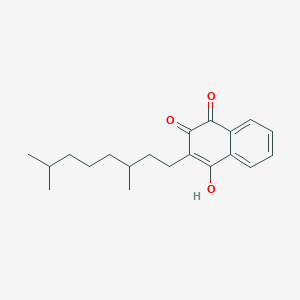
![1,3-Dioxane,5-ethyl-5-methyl-2-[1-(phenylmethylene)hexyl]-](/img/structure/B13996947.png)

![N-(5-chloropyridin-2-yl)-1-[4-[(5-chloropyridin-2-yl)iminomethyl]phenyl]methanimine](/img/structure/B13996962.png)
![2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride](/img/structure/B13996972.png)

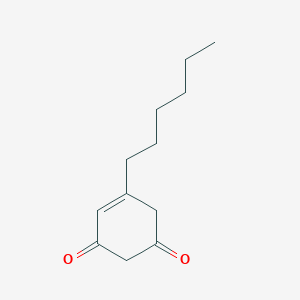
![Benzyl 2-[8-amino-1-[4-(pyridin-2-ylcarbamoyl)phenyl]imidazo[1,5-a]pyrazin-3-yl]pyrrolidine-1-carboxylate](/img/structure/B13996986.png)

